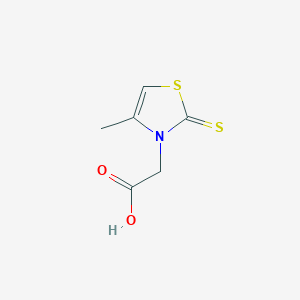

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazoleacetic acid derivative.

Industrial Production Methods: In industrial settings, the production of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Alkylated or acylated thiazole derivatives.

Aplicaciones Científicas De Investigación

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparación Con Compuestos Similares

Thiazole: A simpler analog with a similar ring structure but lacking the acetic acid and thioxo groups.

Thiazolidine: Contains a saturated ring structure with similar sulfur and nitrogen atoms.

Thiazoline: An unsaturated analog with a similar ring structure.

Uniqueness: 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is unique due to the presence of both the acetic acid and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other thiazole derivatives.

Actividad Biológica

3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the thioxo group enhances its reactivity and biological activity. Thiazoles and their derivatives have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Antibacterial Activity

Research has indicated that thiazole derivatives possess significant antibacterial properties. For instance, studies have shown that compounds with thiazole moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that certain thiazole compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) without exhibiting cytotoxic effects on normal cells . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases .

The biological activities of 3(2H)-Thiazoleacetic acid, 4-methyl-2-thioxo- are mediated through several mechanisms:

- Enzyme Inhibition : Thiazole derivatives can act as inhibitors of key enzymes involved in bacterial metabolism and inflammatory pathways.

- Receptor Modulation : Some thiazoles may interact with specific receptors, modulating signaling pathways that lead to cellular responses such as apoptosis in cancer cells.

- Oxidative Stress Induction : Certain studies suggest that these compounds can increase oxidative stress in target cells, leading to cell death in cancerous tissues.

Study on Antibacterial Activity

A study published in the Journal of Emerging Technologies reported the synthesis and evaluation of various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with a 4-methyl substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiazole A | Staphylococcus aureus | 15 |

| Thiazole B | Escherichia coli | 18 |

| Thiazole C | Pseudomonas aeruginosa | 12 |

Study on Anticancer Activity

Research conducted on the anticancer effects of thiazole derivatives demonstrated significant inhibition of cell proliferation in MCF-7 cells. The study utilized various concentrations (5-200 μg/mL) to determine the IC50 values for each compound tested.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Thiazole D | 50 | MCF-7 |

| Thiazole E | 75 | HepG2 |

Propiedades

Número CAS |

31090-12-7 |

|---|---|

Fórmula molecular |

C6H7NO2S2 |

Peso molecular |

189.3 g/mol |

Nombre IUPAC |

2-(4-methyl-2-sulfanylidene-1,3-thiazol-3-yl)acetic acid |

InChI |

InChI=1S/C6H7NO2S2/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9) |

Clave InChI |

FVQQWSSTYVBNST-UHFFFAOYSA-N |

SMILES canónico |

CC1=CSC(=S)N1CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.